Fluoromisonidazole

Descripción

Propiedades

IUPAC Name |

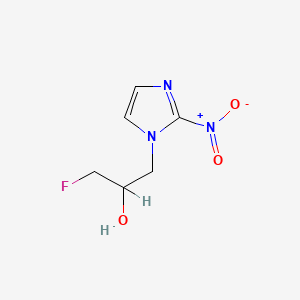

1-fluoro-3-(2-nitroimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN3O3/c7-3-5(11)4-9-2-1-8-6(9)10(12)13/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIIJZYSUEJYLMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CC(CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30875662 | |

| Record name | 1-(3-F-2-OHPROPYL)-2-NO2 IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30875662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13551-89-8 | |

| Record name | Fluoromisonidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13551-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoromisonidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013551898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro-07-0741 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-F-2-OHPROPYL)-2-NO2 IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30875662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUOROMISONIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/082285VIDF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fluoromisonidazole (FMISO): A Technical Guide to its Mechanism of Action in Hypoxic Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Fluoromisonidazole (FMISO), a key radiopharmaceutical for imaging tumor hypoxia. This document provides a comprehensive overview of its bioreductive activation, the formation of cellular adducts, and the experimental methodologies used to investigate these processes.

Core Mechanism of Action: Hypoxia-Selective Trapping

This compound ([18F]FMISO) is a 2-nitroimidazole-based imaging agent designed to selectively accumulate in hypoxic tissues. Its mechanism of action is contingent on the low-oxygen environment characteristic of many solid tumors, which leads to metabolic changes that trap the molecule intracellularly.

The fundamental principle of FMISO's action is a hypoxia-dependent bioreductive metabolism.[1][2][3] In normoxic cells, FMISO undergoes a one-electron reduction of its nitro group, a reaction catalyzed by intracellular nitroreductases.[4] However, in the presence of sufficient oxygen, this reduced intermediate is rapidly re-oxidized back to the parent compound, allowing it to diffuse freely out of the cell.[1]

Conversely, in a hypoxic environment (typically defined as pO2 < 10 mmHg), the scarcity of oxygen prevents this re-oxidation.[3] This allows for further reduction of the nitro group, leading to the formation of highly reactive nitroso and hydroxylamine intermediates. These reactive species readily form covalent bonds, or adducts, with intracellular macromolecules, particularly thiol-containing proteins.[5][6] This covalent binding effectively traps the radiolabeled FMISO within the hypoxic cell, leading to its accumulation and enabling detection via Positron Emission Tomography (PET).

A significant pathway for the trapping of reduced FMISO involves its conjugation with glutathione (GSH).[7][8] The reduced form of FMISO can be metabolized to amino-FMISO, which then conjugates with GSH to form amino-FMISO-GS.[7][8][9] This conjugate is a major contributor to the overall accumulation of FMISO in hypoxic cells.[7][8] The levels of intracellular GSH, the activity of the enzyme glutathione-S-transferase (GST), and the expression of efflux transporters like multidrug resistance-associated protein 1 (MRP1) can all influence the retention of FMISO.[7][10][11]

Quantitative Data on FMISO Uptake

The selective uptake of FMISO in hypoxic cells has been quantified in numerous in vitro and in vivo studies. The tables below summarize key quantitative data from the literature.

| Cell Line | Condition | Incubation Time (h) | FMISO Uptake (% dose/mg protein) | Reference |

| FaDu | Normoxic | 4 | 0.22 ± 0.01 | [11] |

| FaDu | Hypoxic | 4 | 4.36 ± 0.17 | [11] |

| FaDu (with Cyclosporine A) | Hypoxic | 4 | 6.91 ± 0.27 | [11] |

| FaDu (with Lapatinib) | Hypoxic | 4 | 10.03 ± 0.47 | [11] |

| FaDu (with MK-571) | Hypoxic | 4 | 10.15 ± 0.44 | [11] |

| LOVO | Hypoxic | 4 | 0.617 ± 0.021 | [8] |

| T24 | Hypoxic | 4 | 0.167 ± 0.006 | [8] |

Table 1: In Vitro FMISO Uptake in Various Cell Lines. This table illustrates the significant increase in FMISO uptake under hypoxic conditions and the influence of MRP1 inhibitors (Cyclosporine A, Lapatinib, MK-571) on this uptake.

| Parameter | Value | Description | Reference |

| Hypoxic Threshold (Tumor-to-Blood Ratio) | ≥ 1.2 - 1.4 | Ratio of FMISO concentration in the tumor versus the blood, above which the tissue is considered hypoxic. | [12][13] |

| Oxygen Level for 50% Max Binding | 720 - 2300 ppm | The oxygen concentration at which FMISO binding is reduced by half compared to anoxic conditions. | [5] |

| Hypoxic Fraction in EMT6 Tumors (TBR ≥ 1.2) | 2 - 85% | The percentage of the tumor volume considered hypoxic based on the tumor-to-blood ratio. | [13] |

| Hypoxic Fraction in EMT6 Tumors (Ki > 0.004 ml/min/cm³) | 9 - 85% | The percentage of the tumor volume considered hypoxic based on the influx rate constant. | [13] |

Table 2: Quantitative Parameters in FMISO PET Imaging. This table provides key values used in the analysis of FMISO PET scans to quantify tumor hypoxia.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of FMISO's mechanism of action.

In Vitro FMISO Uptake Assay

This protocol is designed to assess the hypoxia-selective uptake of [18F]FMISO in cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., FaDu, LOVO, T24) in multi-well plates and allow them to adhere and reach approximately 70-80% confluency.

-

Induction of Hypoxia: Place one set of plates in a hypoxic incubator or chamber with a controlled oxygen level (e.g., 1-2% O₂).[14][15] A parallel set of plates is maintained in a normoxic incubator (21% O₂). Incubate for a predetermined duration, typically 4-24 hours.

-

Tracer Incubation: Add a known concentration of [18F]FMISO to the culture medium of both the hypoxic and normoxic cells.

-

Incubation: Incubate the cells with the tracer for a specified time (e.g., 1-4 hours) under their respective oxygen conditions.[14]

-

Washing: Remove the radioactive medium and wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to eliminate unbound tracer.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Radioactivity Measurement: Measure the radioactivity in the cell lysates using a gamma counter.

-

Protein Quantification: Determine the protein concentration in the cell lysates using a standard protein assay.

-

Data Analysis: Express the tracer uptake as a percentage of the injected dose per milligram of protein (%ID/mg protein) and compare the uptake between hypoxic and normoxic cells.

In Vivo FMISO PET Imaging in Animal Models

This protocol outlines the procedure for visualizing and quantifying tumor hypoxia in a preclinical animal model using [18F]FMISO PET.

-

Animal Preparation: Anesthetize the tumor-bearing animal (e.g., mouse with xenograft tumor) using a suitable anesthetic like isoflurane.

-

Tracer Administration: Inject approximately 3.7-37 MBq of [18F]FMISO intravenously via the tail vein.[11][16]

-

Uptake Period: Allow the tracer to distribute and accumulate in hypoxic tissues for a period of 2 to 4 hours post-injection.[11][17]

-

PET/CT Imaging: Position the anesthetized animal in a small-animal PET/CT scanner. Acquire a CT scan for anatomical reference and attenuation correction, followed by a static PET scan of the tumor region for a duration of 10-20 minutes.[11]

-

Image Reconstruction and Analysis: Reconstruct the PET data using appropriate algorithms with attenuation correction. Draw regions of interest (ROIs) over the tumor and a reference tissue (e.g., muscle or blood pool) on the co-registered PET/CT images.

-

Quantification: Calculate the mean or maximum standardized uptake value (SUV) within the tumor ROI. Determine the tumor-to-muscle or tumor-to-blood ratio to quantify the extent of hypoxia.

Analysis of FMISO Metabolites by LC-MS

This protocol describes the methodology for identifying and quantifying FMISO and its metabolites in biological samples.

-

Sample Preparation: For in vitro studies, lyse the cells incubated with non-radioactive FMISO. For in vivo studies, excise the tumor tissue and homogenize it.

-

Extraction: Perform a methanol extraction to separate the low-molecular-weight fraction (containing FMISO and its metabolites) from the macromolecule-bound fraction.[18]

-

Chromatographic Separation: Analyze the supernatant (low-molecular-weight fraction) using a liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) system.[8]

-

Mass Spectrometry Analysis: Acquire mass spectra to identify FMISO and its metabolites based on their specific mass-to-charge ratios. Tandem mass spectrometry (MS/MS) can be used for structural confirmation.

-

Quantification: Quantify the levels of FMISO and its metabolites, such as amino-FMISO-GS, in the samples.[8]

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Figure 1: Bioreductive metabolism of FMISO in normoxic and hypoxic cells.

Figure 2: Experimental workflow for in vitro FMISO uptake assays.

Figure 3: Experimental workflow for in vivo FMISO PET imaging studies.

References

- 1. FMISO - Wikipedia [en.wikipedia.org]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. 18F-Fluoromisonidazole in tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Correlation of kinetic parameters of nitroreductase enzymes with redox properties of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [18F]this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Quantitative [18F]-FMISO- PET imaging shows reduction of hypoxia following trastuzumab in a murine model of HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FMISO accumulation in tumor is dependent on glutathione conjugation capacity in addition to hypoxic state - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FMISO accumulation in tumor is dependent on glutathione conjugation capacity in addition to hypoxic state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 11. Increased [18F]FMISO accumulation under hypoxia by multidrug-resistant protein 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Imaging of hypoxia in human tumors with [F-18]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Cellular Response to Hypoxia | Cell Culture Protocol | Bio-Techne [bio-techne.com]

- 16. 18F-Fluromisonidazole PET Imaging as a Biomarker for the Response to 5,6-Dimethylxanthenone-4-Acetic Acid in Colorectal Xenograft Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetic Evaluation of the Hypoxia Radiotracers [18F]FMISO and [18F]FAZA in Dogs with Spontaneous Tumors Using Dynamic PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

Synthesis and Radiolabeling of ¹⁸F-Fluoromisonidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and radiolabeling of ¹⁸F-Fluoromisonidazole (¹⁸F-FMISO), a key radiotracer for imaging hypoxia in clinical and preclinical research. The document details the prevalent synthesis strategies, experimental protocols, and quantitative data to support the production of high-quality ¹⁸F-FMISO for positron emission tomography (PET).

Introduction

¹⁸F-Fluoromisonidazole is the most extensively used PET tracer for imaging hypoxic tissues, which are characteristic of many solid tumors and are associated with resistance to radiotherapy and chemotherapy.[1] The ability to visualize and quantify hypoxia is crucial for therapy planning and monitoring. This guide focuses on the chemical synthesis of the precursor and the subsequent radiolabeling with fluorine-18.

The most common method for preparing ¹⁸F-FMISO involves the nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride. A widely used precursor is 1-(2'-nitro-1'-imidazolyl)-2-O-tetrahydropyranyl-3-O-p-toluenesulfonyl propanediol (NITTP).[2][3] The synthesis is typically followed by acidic hydrolysis to remove the protecting group and purification via high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE).[2][4]

Synthesis of the ¹⁸F-FMISO Precursor

The synthesis of the NITTP precursor is a critical first step. While various precursors have been developed, this guide will focus on a common synthetic route. A typical synthesis starts from commercially available materials and involves several steps to introduce the nitroimidazole moiety, a protecting group, and a suitable leaving group for the subsequent fluorination reaction. One synthetic pathway begins with glycerol.[5] Another approach involves the synthesis of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate as an intermediate.[6]

Radiolabeling of ¹⁸F-Fluoromisonidazole

The radiolabeling of ¹⁸F-FMISO is a time-sensitive process due to the 109.8-minute half-life of fluorine-18. The general workflow involves the production of [¹⁸F]fluoride, its activation, the nucleophilic substitution reaction, deprotection, and purification. Both manual and fully automated synthesis modules are utilized for this process.[4][7]

Production of [¹⁸F]Fluoride

[¹⁸F]Fluoride is typically produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction by irradiating ¹⁸O-enriched water with a proton beam.[6][7] The resulting aqueous [¹⁸F]fluoride is then transferred to a radiochemistry module for synthesis.

Experimental Protocols

Two primary methods for the synthesis of ¹⁸F-FMISO are prevalent: a one-pot, two-step procedure and a two-step, two-pot reaction sequence.

Protocol 1: One-Pot Automated Synthesis

This method utilizes a commercial synthesis module for a streamlined process.[4]

-

[¹⁸F]Fluoride Trapping and Drying: Cyclotron-produced [¹⁸F]fluoride is trapped on an anion-exchange cartridge. The [¹⁸F]fluoride is then eluted into the reactor using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2./K₂CO₃) in acetonitrile and water.[8] The solvent is removed by azeotropic distillation with acetonitrile at elevated temperatures (e.g., 105 °C).[6][8]

-

Nucleophilic Fluorination: The NITTP precursor (typically 10 mg) dissolved in a suitable solvent like acetonitrile is added to the dried [¹⁸F]KF/K₂₂₂ complex.[5][6] The reaction mixture is heated at a high temperature (e.g., 100-120 °C) for a short duration (e.g., 8-10 minutes) to facilitate the nucleophilic substitution of the tosylate group with [¹⁸F]fluoride.[3][6][9]

-

Hydrolysis: After fluorination, the protecting group is removed by acidic hydrolysis. 1 M HCl is added to the reaction vessel, and the mixture is heated at 100 °C for approximately 3-5 minutes.[4][6][9]

-

Neutralization and Purification: The reaction mixture is neutralized with 1 M or 2 M NaOH.[6][9] The crude product is then purified. Purification can be achieved using solid-phase extraction (SPE) cartridges (e.g., C18 and Alumina) or by preparative high-performance liquid chromatography (HPLC).[4][9] SPE is often favored for its speed and simplicity.[10] The final product is formulated in a suitable buffer for injection.

Protocol 2: Two-Step Synthesis via [¹⁸F]Epifluorohydrin

This method involves the initial preparation of a fluoroalkylating agent, [¹⁸F]epifluorohydrin.[11]

-

Synthesis of [¹⁸F]Epifluorohydrin: [¹⁸F]Fluoride is reacted with a suitable precursor to form [¹⁸F]epifluorohydrin. This intermediate is then purified by distillation.[12]

-

Coupling Reaction: The purified [¹⁸F]epifluorohydrin is then reacted with 2-nitroimidazole to form ¹⁸F-FMISO.[2][12]

-

Purification: The final product is purified using HPLC to ensure high radiochemical purity.[2][12]

Data Presentation

The following tables summarize quantitative data from various published methods for the synthesis of ¹⁸F-FMISO.

Table 1: Comparison of ¹⁸F-FMISO Synthesis Parameters

| Parameter | Method 1 (Automated, SPE) | Method 2 (Automated, HPLC) | Method 3 (Robotic) | Method 4 (Manual) |

| Precursor | NITTP | NITTP | Not Specified | NITTP |

| Precursor Amount | 10 mg | 10 mg | Not Specified | 2.5-30 mg |

| Fluorination Temp. | 100-105 °C | 105 °C | Not Specified | 120 °C |

| Fluorination Time | 8-10 min | 360 s | Not Specified | 5-20 min |

| Hydrolysis | 1 M HCl, 100 °C, 5 min | 1 N HCl, 105 °C, 300 s | Not Specified | 1 M HCl, 100 °C, 3 min |

| Purification | SPE (Sep-Pak) | HPLC | Not Specified | HPLC |

| Synthesis Time | < 40 min | 60-70 min | 65 min | Not Specified |

| Radiochemical Yield | > 40% (no decay correction) | 54.5-58.5% (EOS) | 30 ± 5% (EOS) | 55-80% |

| Radiochemical Purity | > 95% | > 95% | > 97% | > 99% |

| Reference | [4] | [5] | [7] | [2] |

EOS: End of Synthesis

Quality Control

Quality control (QC) is essential to ensure the safety and efficacy of the ¹⁸F-FMISO preparation for clinical use. Key QC tests include:

-

Radiochemical Purity and Identity: Determined by radio-HPLC and radio-TLC to confirm the identity of ¹⁸F-FMISO and quantify any radiochemical impurities.[6][13]

-

Chemical Purity: Assessed by HPLC with UV detection to identify and quantify non-radioactive chemical impurities.[13]

-

pH: The pH of the final product should be within a physiologically acceptable range.

-

Residual Solvents: Gas chromatography is used to determine the levels of residual solvents from the synthesis process.

-

Radionuclidic Purity: Determined by gamma-ray spectroscopy to confirm the identity of the radionuclide and its purity.

-

Bacterial Endotoxin Test: To ensure the product is free from pyrogens.

-

Sterility: To confirm the absence of microbial contamination.

Visualizations

Experimental Workflows

Caption: Automated ¹⁸F-FMISO Synthesis Workflow.

Caption: Simplified NITTP Precursor Synthesis.

Conclusion

The synthesis of ¹⁸F-FMISO is a well-established process that can be reliably automated to produce this important radiotracer in high yields and purity. The choice between SPE and HPLC for purification often depends on the desired synthesis time and specific laboratory setup, with SPE offering a faster alternative. Adherence to detailed protocols and rigorous quality control are paramount to ensure the production of a safe and effective imaging agent for clinical applications and research. The continuous development of automated synthesis platforms and purification methods will likely lead to even more efficient and widespread production of ¹⁸F-FMISO.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of [18F]FMISO, a hypoxia-specific imaging probe for PET, an overview from a radiochemist’s perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fully automated one-pot synthesis of [18F]fluoromisonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fully automated synthesis of [18F]this compound using a conventional [18F]FDG module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. A robotic synthesis of [18F]this compound ([18F]FMISO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sequential Preparation of [18F]FLT and [18F]FMISO Employing Advion NanoTek® Microfluidic Synthesis System [scirp.org]

- 9. akjournals.com [akjournals.com]

- 10. d-nb.info [d-nb.info]

- 11. A radiosynthesis of fluorine-18 this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Automated radiosynthesis of two 18F-labeled tracers containing 3-fluoro-2-hydroxypropyl moiety, [18F]FMISO and [18F]PM-PBB3, via [18F]epifluorohydrin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bestabt.com [bestabt.com]

The Advent of a Hypoxia Beacon: A Technical Guide to the Discovery and History of Fluoromisonidazole (FMISO)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the course of Fluoromisonidazole (FMISO) from its conceptual origins to its current standing as a pivotal tool in hypoxia imaging. We will delve into the scientific underpinnings of its discovery, the evolution of its synthesis, and its validation as a reliable marker for hypoxic tissues, particularly in the context of oncology. This document provides a comprehensive overview for researchers, clinicians, and professionals in drug development who seek to understand and utilize this significant imaging agent.

Introduction: The Challenge of Tumor Hypoxia

Tumor hypoxia, a state of reduced oxygen availability in cancerous tissues, is a critical factor in tumor progression and resistance to therapy.[1][2] Hypoxic cells are known to be more resistant to radiotherapy and certain chemotherapies, and they can also drive metastasis and more aggressive tumor phenotypes.[1][2][3] The ability to non-invasively identify and quantify hypoxic regions within a tumor is therefore of paramount importance for treatment planning and the development of targeted therapies.[2]

The Genesis of a Marker: From Radiosensitizers to Imaging Agents

The story of FMISO begins not in the realm of imaging, but in the pursuit of overcoming radiation resistance. In the 1970s, researchers were actively investigating nitroimidazole compounds as potential radiosensitizers—agents that could increase the susceptibility of hypoxic tumor cells to radiation therapy.[1][4] The underlying principle was that these compounds could mimic oxygen in their electron-affinic properties, thereby "fixing" radiation-induced DNA damage in the absence of oxygen.[4]

Pioneering work by Chapman and Raleigh on nitroimidazoles laid the crucial groundwork.[5][6] They and others observed that under hypoxic conditions, the nitro group of these compounds is reduced, leading to the formation of reactive intermediates that can covalently bind to intracellular macromolecules.[7][8] This selective trapping within hypoxic cells was the key observation that sparked the idea of using radiolabeled nitroimidazoles as imaging probes. The first beta-emitting tracer, ¹⁴C-misonidazole, was developed in 1981.[9]

The true breakthrough for non-invasive imaging came with the advent of Positron Emission Tomography (PET) and the successful synthesis of [¹⁸F]this compound ([¹⁸F]FMISO) in 1986 by Jerabek and colleagues.[8][10] The introduction of the positron-emitting fluorine-18 isotope allowed for high-resolution, quantitative imaging of hypoxic tissues in vivo.

Mechanism of Action: How FMISO Detects Hypoxia

The utility of FMISO as a hypoxia marker is rooted in its unique intracellular metabolism, which is dictated by the local oxygen concentration.

-

Cellular Uptake: FMISO, being a small and relatively lipophilic molecule, freely diffuses across cell membranes and distributes throughout the body's tissues.[11]

-

Reductive Activation: Inside the cell, the nitro group of FMISO undergoes a one-electron reduction, primarily mediated by nitroreductases present in the mitochondrial electron transport chain.[8]

-

Oxygen-Dependent Reoxidation: In well-oxygenated (normoxic) cells, the reduced FMISO radical anion is rapidly re-oxidized back to its original form by molecular oxygen. This allows the parent FMISO molecule to diffuse back out of the cell.[7][8]

-

Hypoxic Trapping: In hypoxic cells (typically defined as having a partial pressure of oxygen, pO₂, below 10 mmHg), the lack of oxygen prevents this re-oxidation.[2][8] The reduced FMISO intermediates can then undergo further reduction and covalently bind to intracellular macromolecules, effectively trapping the radiotracer within the hypoxic cell.[7][11]

This oxygen-dependent trapping mechanism results in the accumulation of [¹⁸F]FMISO in hypoxic regions, which can then be visualized and quantified using PET imaging.

Signaling Pathway and FMISO Mechanism

Caption: Mechanism of FMISO uptake and trapping in normoxic versus hypoxic cells.

Quantitative Data on FMISO as a Hypoxia Marker

The quantification of FMISO uptake is crucial for assessing the degree and extent of tumor hypoxia. Various parameters have been established in preclinical and clinical studies.

| Parameter | Description | Typical Values/Findings | Reference(s) |

| Tumor-to-Blood Ratio (TBR) or Tumor-to-Muscle Ratio (TMR) | The ratio of FMISO activity in the tumor to that in the blood or muscle tissue at a specific time point post-injection (usually 2-4 hours). | A TBR ≥ 1.2 is often used as a threshold to define hypoxic tissue. Mean TBR in hypoxic head and neck cancers has been reported as 1.6. | [11][12][13][14] |

| Hypoxic Volume (HV) | The volume of tumor tissue with a TBR above a certain threshold (e.g., 1.2). | In head and neck cancers, a mean HV of 40.2 mL has been observed. | [3][12] |

| Maximum Standardized Uptake Value (SUVmax) | The maximum pixel value of FMISO uptake within a region of interest, normalized for injected dose and body weight. | In hypoxic oropharyngeal lesions, a mean SUVmax of 2.3 has been reported. | [15] |

| Hypoxic Fraction (HF) | The percentage of the tumor volume that is considered hypoxic. | HFs defined by TBR (≥1.2) can range from 2-85% of the absolute tumor volume in animal models. | [13] |

| Kinetic Modeling Parameters (Kᵢ, k₃) | Rate constants derived from dynamic PET imaging that reflect the transport and binding of FMISO. | The irreversible trapping rate (k₃) and the net influx rate (Kᵢ) from compartmental models have shown significant correlation with immunohistochemical measures of hypoxia. | [13][16] |

| In Vitro Uptake | Comparison of FMISO uptake in cell cultures under normoxic and hypoxic conditions. | Significantly higher uptake is consistently observed in hypoxic cells compared to normoxic cells. | [17] |

| Correlation with Pimonidazole | Pimonidazole is another nitroimidazole-based hypoxia marker used for immunohistochemistry. | FMISO PET imaging results have been shown to correlate with pimonidazole staining in tumor sections. | [16] |

| Correlation with HIF-1α | Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor in the cellular response to hypoxia. | Some studies have shown a correlation between FMISO uptake and HIF-1α expression, though this is not always consistent. | [2][17] |

Key Experimental Protocols

Radiosynthesis of [¹⁸F]FMISO

The synthesis of [¹⁸F]FMISO has evolved from lengthy, low-yield procedures to more efficient, automated methods. A common modern approach is outlined below.

Objective: To produce [¹⁸F]FMISO suitable for human injection.

Materials:

-

Precursor: (1-(2'-nitro-1'-imidazolyl)-2-O-tetrahydropyranyl-3-O-toluenesulfonyl-propanediol) (NITTP)

-

[¹⁸F]Fluoride

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

Hydrochloric acid (HCl)

-

Water for injection

-

Solid-phase extraction (SPE) cartridges (e.g., C18, alumina)

-

Automated synthesis module (e.g., FASTlab)

Methodology:

-

[¹⁸F]Fluoride Production and Activation: [¹⁸F]Fluoride is produced in a cyclotron and trapped on an anion exchange column. It is then eluted with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. The solvent is removed by azeotropic distillation to produce the reactive, anhydrous [¹⁸F]fluoride-K₂₂₂ complex.

-

Radiolabeling: The NITTP precursor, dissolved in acetonitrile, is added to the reaction vessel containing the activated [¹⁸F]fluoride. The mixture is heated (e.g., at 120°C for 10 minutes) to facilitate the nucleophilic substitution reaction, where [¹⁸F]fluoride displaces the tosylate leaving group.

-

Hydrolysis: After labeling, the tetrahydropyranyl (THP) protecting group is removed by adding HCl and heating (e.g., at 100°C for 5 minutes).

-

Purification: The crude product is purified using a series of SPE cartridges. This typically involves passing the reaction mixture through a C18 cartridge to trap the product and remove unreacted [¹⁸F]fluoride and polar impurities, followed by washing and elution. An alumina cartridge may also be used to remove any remaining impurities.

-

Formulation: The purified [¹⁸F]FMISO is formulated in a sterile, pyrogen-free solution (e.g., saline) for injection.

Quality Control:

-

Radiochemical Purity: Determined by radio-HPLC or radio-TLC to be >95%.

-

Radionuclidic Purity: Confirmed by gamma spectroscopy and half-life measurement.

-

Specific Activity: Measured to ensure a high specific activity (e.g., >500 GBq/µmol).[10]

-

pH: Measured to be within the acceptable range for injection (e.g., 5-8).[2]

-

Sterility and Endotoxin Levels: Tested to meet pharmaceutical standards.

Preclinical [¹⁸F]FMISO PET Imaging Protocol (Mouse Xenograft Model)

Objective: To quantify tumor hypoxia in a preclinical cancer model using [¹⁸F]FMISO PET.

Materials:

-

Tumor-bearing mice (e.g., subcutaneous xenografts of human cancer cell lines).[18]

-

[¹⁸F]FMISO solution for injection.

-

Anesthesia (e.g., isoflurane).

-

Small animal PET/CT scanner.

Methodology:

-

Animal Preparation: Mice are anesthetized for the duration of the procedure. Body temperature is maintained at 37°C.[19]

-

Radiotracer Injection: A dose of [¹⁸F]FMISO (e.g., ~5.5 MBq or 150 µCi) is administered intravenously (e.g., via tail vein or retro-orbital injection).[19]

-

Uptake Period: The animal is allowed to remain under anesthesia for an uptake period of 80-120 minutes to allow for clearance of the tracer from normoxic tissues and accumulation in hypoxic regions.[19]

-

PET/CT Imaging: The mouse is positioned in the scanner, and a static PET scan (e.g., 20 minutes) is acquired, followed by a CT scan (e.g., 5 minutes) for anatomical co-registration and attenuation correction.[19]

-

Image Analysis:

-

Regions of interest (ROIs) are drawn on the tumor and a reference tissue (e.g., muscle) using the co-registered CT images for guidance.[18]

-

The mean or maximum radioactivity concentration within the ROIs is determined and used to calculate the Standardized Uptake Value (SUV).

-

The tumor-to-muscle ratio (TMR) is calculated as the ratio of the tumor SUV to the muscle SUV.[18]

-

Clinical [¹⁸F]FMISO PET Imaging Protocol (Head and Neck Cancer)

Objective: To identify and quantify tumor hypoxia in patients with head and neck cancer.

Materials:

-

Patient with a diagnosis of head and neck cancer.

-

[¹⁸F]FMISO solution for injection.

-

PET/CT scanner.

-

Venous access lines.

Methodology:

-

Patient Preparation: Fasting is not typically required.[20] Venous access is established for radiotracer injection and potentially for blood sampling.

-

Radiotracer Injection: A dose of [¹⁸F]FMISO (e.g., 3.7 MBq/kg or 0.1 mCi/kg) is administered intravenously.[12][20]

-

Uptake Period: The patient rests for an uptake period of 90-120 minutes.[12][20]

-

PET/CT Imaging: The patient is positioned in the scanner, and an emission scan of the tumor region (e.g., 20 minutes) is acquired, along with a CT scan for localization and attenuation correction.[12]

-

Blood Sampling (Optional but recommended for quantitative analysis): Venous blood samples may be drawn during the imaging session to measure the radioactivity concentration in the blood.[12]

-

Image Analysis:

-

Images are reconstructed, and the tumor is identified, often with the aid of a prior FDG-PET or other anatomical imaging.

-

ROIs are drawn over the tumor and a blood pool region (e.g., aorta or heart) or a reference tissue.

-

The tumor-to-blood ratio (TBR) is calculated for each voxel within the tumor ROI.

-

The hypoxic volume (HV) is determined by segmenting the voxels with a TBR exceeding a predefined threshold (e.g., 1.2).[12]

-

Experimental Workflow for Clinical FMISO PET Imaging

Caption: A typical workflow for clinical FMISO PET imaging, from patient preparation to final report.

Clinical Applications and Future Directions

[¹⁸F]FMISO PET has been extensively investigated in a variety of solid tumors, including glioblastoma, head and neck cancer, lung cancer, and breast cancer.[1] Its primary clinical applications include:

-

Prognostication: Higher FMISO uptake has been correlated with poorer prognosis and treatment outcomes in several cancer types.[3][7]

-

Treatment Planning: FMISO PET can be used to identify hypoxic sub-volumes within a tumor for dose escalation in radiotherapy ("dose painting"), potentially improving local control without increasing toxicity to surrounding normal tissues.[20]

-

Predicting Treatment Response: FMISO imaging may help predict resistance to radiotherapy and certain systemic therapies.[2]

-

Guiding Hypoxia-Targeted Therapies: It can be used to select patients who are most likely to benefit from hypoxia-activated drugs.[18]

While FMISO remains the most well-validated and widely used PET tracer for hypoxia, research continues into new agents with potentially more favorable pharmacokinetics, such as [¹⁸F]FAZA and [¹⁸F]HX4.[7][17] The integration of FMISO PET with other imaging modalities like MRI and the application of advanced image analysis techniques such as radiomics hold promise for a more comprehensive characterization of the tumor microenvironment.[15][21]

Conclusion

From its origins in the study of radiosensitizers, this compound has emerged as an indispensable tool in nuclear medicine and oncology. Its ability to non-invasively map and quantify tumor hypoxia provides invaluable information for understanding tumor biology, predicting patient outcomes, and personalizing cancer therapy. As our understanding of the tumor microenvironment deepens, the role of FMISO and other hypoxia-avid radiotracers is set to expand, further cementing the importance of molecular imaging in the management of cancer.

References

- 1. F18 this compound for Imaging Tumor Hypoxia: Imaging the Microenvironment for Personalized Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 18F-Fluoromisonidazole in tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glioma FMISO PET/MR Imaging Concurrent with Antiangiogenic Therapy: Molecular Imaging as a Clinical Tool in the Burgeoning Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of an ELISA for the detection of 2-nitroimidazole hypoxia markers bound to tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. FMISO - Wikipedia [en.wikipedia.org]

- 8. The Roles of Hypoxia Imaging Using 18F-Fluoromisonidazole Positron Emission Tomography in Glioma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of [18F]FMISO, a hypoxia-specific imaging probe for PET, an overview from a radiochemist’s perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 18F-Fluoromisonidazole Quantification of Hypoxia in Human Cancer Patients Using Image-Derived Blood Surrogate Tissue Reference Regions | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Quantification of Tumor Hypoxic Fractions Using Positron Emission Tomography with [18F]this compound ([18F]FMISO) Kinetic Analysis and Invasive Oxygen Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative [F-18]-fluoromisonidazole (FMISO) imaging of hypoxia using image-based blood surrogates | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 15. Quantitative MRI to Characterize Hypoxic Tumors in Comparison to FMISO PET/CT for Radiotherapy in Oropharynx Cancers [mdpi.com]

- 16. Quantitative Analysis of [18F]FMISO PET for Tumor Hypoxia: Correlation of Modeling Results with Immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 18F-HX4/18F-FMISO-based micro PET for imaging of tumor hypoxia and radiotherapy-associated changes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. 18F-FMISO PET Imaging Identifies Hypoxia and Immunosuppressive Tumor Microenvironments and Guides Targeted Evofosfamide Therapy in Tumors Refractory to PD-1 and CTLA-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hypoxia Imaging with [F-18] FMISO-PET in Head and Neck Cancer: Potential for Guiding Intensity Modulated Radiation Therapy in Overcoming Hypoxia-Induced Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Current and Future Applications of PET Radiomics in Radiation Oncology | Radiology Key [radiologykey.com]

In Vitro-Verfahren zur Fluoromisonidazol-Aufnahme in Krebszelllinien: Ein technischer Leitfaden

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet einen detaillierten technischen Überblick über die In-vitro-Studien zur Aufnahme von Fluoromisonidazol (FMISO) in Krebszelllinien. Der Schwerpunkt liegt auf der Bereitstellung umfassender experimenteller Protokolle, quantitativer Daten und der zugrunde liegenden zellulären Mechanismen, um die Forschung und Entwicklung in diesem entscheidenden Bereich der Onkologie zu unterstützen.

Einleitung

Fluoromisonidazol, ein mit Fluor-18 radioaktiv markiertes 2-Nitroimidazol-Analogon, ist ein weithin genutzter Tracer für die Positronen-Emissions-Tomographie (PET) zur nicht-invasiven Bildgebung von Hypoxie in soliden Tumoren.[1][2][3] Eine Hypoxie, also ein Zustand mit niedriger Sauerstoffkonzentration im Tumorgewebe, ist ein entscheidender Faktor, der mit Therapieresistenz, erhöhter Metastasierung und schlechter Prognose bei Krebspatienten in Verbindung gebracht wird.[4] Das Verständnis der Mechanismen und der Kinetik der FMISO-Aufnahme in Krebszellen unter hypoxischen Bedingungen ist für die genaue Interpretation von PET-Bildern und die Entwicklung von Strategien zur Überwindung der hypoxiebedingten Therapieresistenz von entscheidender Bedeutung.

Mechanismus der FMISO-Aufnahme und -Retention

FMISO ist eine relativ hydrophile Verbindung, die passiv über die Zellmembran diffundiert.[1] Die Selektivität für hypoxische Zellen beruht auf dem Reduktionspotenzial der Nitrogruppe am Imidazolring.

Unter normoxischen Bedingungen (ausreichende Sauerstoffversorgung) wird das FMISO-Molekül nach der Aufnahme in die Zelle reduziert, aber sofort wieder zu seiner ursprünglichen Form reoxidiert. Dieses reoxidierte FMISO kann dann frei aus der Zelle diffundieren, was zu keiner signifikanten Akkumulation führt.

Unter hypoxischen Bedingungen (Sauerstoffmangel) wird die Nitrogruppe des FMISO durch intrazelluläre Nitroreduktasen, wie z. B. Cytochrom-P450-Reduktasen, zu reaktiven Nitro-Radikal-Anionen reduziert.[5] In Abwesenheit von Sauerstoff, der als Elektronenakzeptor fungieren würde, werden diese hochreaktiven Zwischenprodukte weiter reduziert und binden kovalent an intrazelluläre Makromoleküle, insbesondere an Thiol-reiche Proteine.[6] Diese kovalente Bindung führt zu einem "Einfangen" (Trapping) des Tracers in der hypoxischen Zelle, was die Grundlage für die Bildgebung mit FMISO-PET bildet.[6]

Die Aufnahme von FMISO korreliert stark mit dem Expressionslevel des Hypoxie-induzierbaren Faktors 1-alpha (HIF-1α), einem zentralen Transkriptionsfaktor, der die zelluläre Antwort auf Hypoxie steuert.[4]

Signalweg der FMISO-Aufnahme unter Hypoxie

Der folgende Signalweg illustriert die Schlüsselereignisse, die zur Akkumulation von FMISO in hypoxischen Krebszellen führen.

Quantitative Daten zur FMISO-Aufnahme in Krebszelllinien

Die Aufnahme von FMISO variiert zwischen verschiedenen Krebszelllinien und ist stark von den experimentellen Bedingungen, insbesondere dem Sauerstoffgehalt, abhängig. Die folgende Tabelle fasst quantitative Daten aus verschiedenen In-vitro-Studien zusammen.

| Zelllinie | Krebsart | Hypoxische Bedingung (O₂) | Inkubationszeit | Aufnahmewert (Einheit) | Anoxisch/Oxisch-Verhältnis | Referenz |

| V-79 | Chinesischer Hamster Lungenfibroblast | Anoxisch (<10 ppm) | 1 - 6 h | - | 12 - 27 | [1] |

| EMT-6 | Maus-Mammatumor | Anoxisch (<10 ppm) | - | - | 12 - 27 | [1] |

| RIF-1 | Maus-Fibrosarkom | Anoxisch (<10 ppm) | - | - | 12 - 27 | [1][2] |

| CaOs-1 | Hund-Osteosarkom | Anoxisch (<10 ppm) | - | - | 12 - 27 | [1][2] |

| FaDu | Menschliches Pharynx-Plattenepithelkarzinom | Hypoxisch (<1% O₂) | 4 h | 4.36 ± 0.17 (%Dosis/mg Protein) | - | [7] |

| FaDu (mit Cyclosporin A) | Menschliches Pharynx-Plattenepithelkarzinom | Hypoxisch (<1% O₂) | 4 h | 6.91 ± 0.27 (%Dosis/mg Protein) | - | [7] |

| FaDu (mit Lapatinib) | Menschliches Pharynx-Plattenepithelkarzinom | Hypoxisch (<1% O₂) | 4 h | 10.03 ± 0.47 (%Dosis/mg Protein) | - | [7] |

| FaDu (mit MK-571) | Menschliches Pharynx-Plattenepithelkarzinom | Hypoxisch (<1% O₂) | 4 h | 10.15 ± 0.44 (%Dosis/mg Protein) | - | [7] |

| SCCVII | Maus-Plattenepithelkarzinom | - | 2 h | SUV≥1.4×SUVmean | - | [8] |

| C6 Glioma | Ratten-Gliom | - | 2 h | Tumor/Blut-Verhältnis: 2.6 | - | [9] |

Anmerkung: Die Aufnahmewerte können je nach spezifischen experimentellen Protokollen und Analysemethoden variieren. SUV = Standardized Uptake Value.

Detaillierte experimentelle Protokolle

Die genaue und reproduzierbare Messung der FMISO-Aufnahme in vitro erfordert sorgfältig kontrollierte experimentelle Bedingungen.

Zellkultur

Die für die Studien verwendeten Krebszelllinien (z.B. V-79, EMT-6, RIF-1, FaDu) werden in geeigneten Kulturmedien (z.B. DMEM, RPMI-1640), ergänzt mit 10% fötalem Kälberserum (FCS) und 1% Penicillin-Streptomycin, kultiviert. Die Zellen werden in einem befeuchteten Inkubator bei 37°C und 5% CO₂ gehalten.

Induktion von Hypoxie

Es gibt verschiedene Methoden, um in vitro hypoxische Bedingungen zu erzeugen:

-

Hypoxiekammer: Die Zellen werden in eine luftdichte Kammer gestellt, die mit einer Gasmischung mit niedrigem Sauerstoffgehalt (typischerweise 1% O₂, 5% CO₂, Rest N₂) gespült wird. Dies ist die am häufigsten verwendete und am besten kontrollierbare Methode.

-

Chemische Induktion: Die Behandlung von Zellen mit Substanzen wie Kobaltchlorid (CoCl₂) kann die HIF-1α-Signaltransduktion nachahmen, die unter hypoxischen Bedingungen auftritt. Dies induziert jedoch keine echte physikalische Hypoxie.

-

Enzymatische Sauerstoffentfernung: Ein Enzymsystem (z.B. Glukoseoxidase und Katalase) kann dem Kulturmedium zugesetzt werden, um den gelösten Sauerstoff zu verbrauchen.

FMISO-Aufnahme-Assay

-

Zellaussaat: Die Zellen werden in Multi-Well-Platten (z.B. 24-Well-Platten) in einer Dichte ausgesät, die es ihnen ermöglicht, eine subkonfluente Monoschicht zu bilden.

-

Hypoxie-Induktion: Ein Satz von Platten wird den gewünschten hypoxischen Bedingungen ausgesetzt (z.B. in einer Hypoxiekammer für 4-24 Stunden), während ein paralleler Satz unter normoxischen Bedingungen als Kontrolle inkubiert wird.

-

Tracer-Inkubation: Eine bekannte Konzentration von [¹⁸F]FMISO wird dem Kulturmedium sowohl der hypoxischen als auch der normoxischen Zellen zugesetzt. Die Inkubation erfolgt für eine bestimmte Zeit (z.B. 1-4 Stunden) unter den jeweiligen Sauerstoffbedingungen.

-

Waschen: Das radioaktive Medium wird entfernt und die Zellen werden mehrmals mit eiskaltem phosphatgepuffertem Salzwasser (PBS) gewaschen, um ungebundenen Tracer zu entfernen.

-

Zelllyse: Die Zellen werden mit einem geeigneten Lysepuffer (z.B. RIPA-Puffer) lysiert.

-

Messung der Radioaktivität: Die Radioaktivität in den Zelllysaten wird mit einem Gamma-Zähler gemessen.

-

Proteinquanifizierung: Die Proteinkonzentration in den Zelllysaten wird mit einer Standardmethode (z.B. BCA-Assay) bestimmt.

-

Datenanalyse: Die Tracer-Aufnahme wird als Prozentsatz der zugegebenen Dosis pro Milligramm Protein (%ID/mg Protein) oder als Verhältnis zum normoxischen Kontrollwert ausgedrückt.

Experimenteller Arbeitsablauf

Das folgende Diagramm visualisiert den typischen Arbeitsablauf für einen In-vitro-FMISO-Aufnahme-Assay.

References

- 1. [18F]Fluoromisonidazole - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. [18F]this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. 18F-Fluoromisonidazole in tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of Tumor Hypoxic Fractions Using Positron Emission Tomography with [18F]this compound ([18F]FMISO) Kinetic Analysis and Invasive Oxygen Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative [18F]-FMISO- PET imaging shows reduction of hypoxia following trastuzumab in a murine model of HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Increased [18F]FMISO accumulation under hypoxia by multidrug-resistant protein 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The optimal 18F-Fluoromisonidazole PET threshold to define tumor hypoxia in preclinical squamous cell carcinomas using pO2 electron paramagnetic resonance imaging as reference truth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imaging and quantitation of the hypoxic cell fraction of viable tumor in an animal model of intracerebral high grade glioma using [18F]this compound (FMISO) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Fluoromisonidazole (FMISO) Biodistribution in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biodistribution of the hypoxia-imaging agent ¹⁸F-Fluoromisonidazole (¹⁸F-FMISO) in preclinical animal models. This document is designed to serve as a resource for researchers, scientists, and drug development professionals working in oncology and molecular imaging. It summarizes quantitative data from various studies, details common experimental protocols, and visualizes key processes to facilitate a deeper understanding of FMISO's behavior in vivo.

Introduction to ¹⁸F-FMISO for Hypoxia Imaging

Tumor hypoxia, a state of low oxygen concentration in cancerous tissues, is a critical factor in tumor progression, metastasis, and resistance to therapies such as radiation and chemotherapy. The ability to non-invasively image and quantify tumor hypoxia is therefore of significant interest for both preclinical research and clinical practice. ¹⁸F-FMISO is the most widely used positron emission tomography (PET) tracer for this purpose.[1][2] As a 2-nitroimidazole compound, its uptake and retention mechanism is directly linked to the hypoxic state of cells.

Mechanism of ¹⁸F-FMISO Uptake and Retention

The selective accumulation of ¹⁸F-FMISO in hypoxic cells is a result of a reduction process. Once ¹⁸F-FMISO diffuses into a cell, it undergoes a single-electron reduction by nitroreductases, which are present in both normoxic and hypoxic cells. In the presence of sufficient oxygen (normoxia), the resulting radical anion is rapidly re-oxidized, and the ¹⁸F-FMISO molecule can diffuse back out of the cell. However, under hypoxic conditions, the lack of oxygen allows for further reduction of the nitro group, leading to the formation of reactive intermediates that covalently bind to intracellular macromolecules. This irreversible binding effectively traps the radiotracer within the hypoxic cell, enabling its visualization with PET.

Quantitative Biodistribution Data

The following tables summarize the ex-vivo biodistribution of ¹⁸F-FMISO in various preclinical animal models, expressed as the percentage of the injected dose per gram of tissue (%ID/g). These data provide a quantitative basis for understanding the tracer's distribution and clearance characteristics.

Table 1: ¹⁸F-FMISO Biodistribution in Nude Mice with PC-3 Prostate Tumor Xenografts [3]

| Organ/Tissue | 30 min (%ID/g ± SD) | 60 min (%ID/g ± SD) | 90 min (%ID/g ± SD) | 120 min (%ID/g ± SD) |

| Blood | 1.85 ± 0.21 | 1.53 ± 0.17 | 1.28 ± 0.15 | 1.10 ± 0.13 |

| Heart | 1.62 ± 0.19 | 1.35 ± 0.16 | 1.12 ± 0.13 | 0.95 ± 0.11 |

| Liver | 2.15 ± 0.25 | 1.98 ± 0.23 | 1.75 ± 0.20 | 1.58 ± 0.18 |

| Spleen | 1.33 ± 0.15 | 1.15 ± 0.13 | 0.98 ± 0.11 | 0.85 ± 0.10 |

| Lung | 1.75 ± 0.20 | 1.48 ± 0.17 | 1.25 ± 0.14 | 1.08 ± 0.12 |

| Kidney | 2.55 ± 0.29 | 2.21 ± 0.25 | 1.95 ± 0.22 | 1.72 ± 0.20 |

| Stomach | 1.21 ± 0.14 | 1.05 ± 0.12 | 0.90 ± 0.10 | 0.78 ± 0.09 |

| Intestine | 1.98 ± 0.23 | 1.75 ± 0.20 | 1.52 ± 0.17 | 1.35 ± 0.15 |

| Muscle | 0.95 ± 0.11 | 0.82 ± 0.09 | 0.70 ± 0.08 | 0.61 ± 0.07 |

| Bone | 1.15 ± 0.13 | 1.02 ± 0.12 | 0.88 ± 0.10 | 0.75 ± 0.09 |

| Brain | 0.85 ± 0.10 | 0.72 ± 0.08 | 0.61 ± 0.07 | 0.52 ± 0.06 |

| Tumor | 1.55 ± 0.18 | 1.68 ± 0.19 | 1.75 ± 0.20 | 1.65 ± 0.19 |

Table 2: ¹⁸F-FMISO Biodistribution in BALB/c Mice with EMT-6 Tumors at 180 Minutes [4]

| Organ/Tissue | %ID/g ± SD |

| Blood | 1.44 ± 0.26 |

| Heart | 1.42 ± 0.35 |

| Liver | 2.10 ± 0.45 |

| Spleen | 1.15 ± 0.28 |

| Lung | 1.55 ± 0.32 |

| Kidney | 2.25 ± 0.55 |

| Intestine | 2.05 ± 0.48 |

| Muscle | 0.98 ± 0.21 |

| Bone | 1.20 ± 0.25 |

| Brain | 0.88 ± 0.19 |

| Tumor | 1.95 ± 0.41 |

Table 3: ¹⁸F-FMISO Biodistribution in CDF1 Mice with C3H Mammary Carcinoma at 120 Minutes [5][6]

| Organ/Tissue | %ID/g ± SD |

| Blood | 1.65 ± 0.22 |

| Heart | 1.55 ± 0.20 |

| Liver | 2.25 ± 0.31 |

| Kidney | 2.45 ± 0.35 |

| Fat | 0.65 ± 0.09 |

| Muscle | 1.05 ± 0.14 |

| Tumor | 2.15 ± 0.29 |

Table 4: ¹⁸F-FMISO Tumor-to-Tissue Ratios in Mice with KHT Sarcoma at 4 Hours Post-Injection [7]

| Ratio | Value |

| Tumor-to-Muscle | 6.79 |

| Inflammatory Lesion-to-Muscle | 1.48 |

Experimental Protocols

Detailed and consistent experimental protocols are crucial for the reproducibility of biodistribution studies. Below are generalized methodologies based on common practices cited in the literature.

Animal Models

-

Species and Strain: Commonly used models include immunodeficient mice (e.g., nude, SCID) for human tumor xenografts and immunocompetent mice (e.g., BALB/c, C57BL/6) or rats for syngeneic tumors.

-

Tumor Cell Inoculation: Tumor cells (e.g., PC-3, EMT-6, C6 glioma) are typically injected subcutaneously into the flank or shoulder of the animal.[3][8] The number of cells injected ranges from 1x10⁶ to 5x10⁶.

-

Tumor Growth: Tumors are allowed to grow to a specified size (often 100-500 mm³) before imaging, which can take several days to weeks depending on the cell line.

Radiotracer Administration

-

Dose: The injected dose of ¹⁸F-FMISO typically ranges from 3.7 to 7.4 MBq (100-200 µCi) per animal.

-

Route of Administration: Intravenous injection, commonly via the tail vein, is the standard route for systemic delivery.

PET/CT Imaging

-

Anesthesia: Animals are anesthetized during imaging to prevent movement artifacts. Isoflurane (1-2% in oxygen) is a commonly used inhalant anesthetic.

-

Uptake Time: Due to the slow clearance of ¹⁸F-FMISO from normoxic tissues, imaging is typically performed at later time points, ranging from 1 to 4 hours post-injection, to achieve optimal tumor-to-background contrast.[5]

-

Image Acquisition: A static PET scan is acquired for a duration of 10-20 minutes, often accompanied by a CT scan for anatomical co-registration and attenuation correction.

Ex-vivo Biodistribution Analysis

-

Tissue Harvesting: Following the final imaging session or at predetermined time points, animals are euthanized. Key organs and tissues (e.g., blood, tumor, muscle, liver, kidneys, heart, lungs, brain) are excised, weighed, and their radioactivity is measured using a gamma counter.

-

Data Calculation: The radioactivity in each tissue is decay-corrected to the time of injection and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

The following diagram illustrates a typical workflow for a preclinical ¹⁸F-FMISO biodistribution study.

Conclusion

This guide provides a foundational understanding of ¹⁸F-FMISO biodistribution in preclinical settings. The quantitative data and standardized protocols presented herein are intended to aid researchers in the design and interpretation of their own studies. The visualization of the tracer's uptake mechanism and the experimental workflow offers a clear conceptual framework for those new to the field. As research into tumor hypoxia continues to evolve, a thorough understanding of the behavior of imaging agents like ¹⁸F-FMISO will remain essential for the development of novel cancer therapies.

References

- 1. 18F-Fluoromisonidazole in tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [18F]Fluoromisonidazole - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Ex-vivo biodistribution and micro-PET/CT imaging of 18F-FDG, 18F-FLT, 18F-FMISO, and 18F-AlF-NOTA-PRGD2 in a prostate tumor-bearing nude mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of the biodistribution of two hypoxia markers [18F]FETNIM and [18F]FMISO in an experimental mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biological characteristics of intratumoral [F-18]-fluoromisonidazole distribution in a rodent model of glioma - PMC [pmc.ncbi.nlm.nih.gov]

The Inverse Relationship Between Fluoromisonidazole (FMISO) Uptake and Tissue Oxygenation (pO2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental relationship between the uptake of the hypoxia-avid radiotracer, 18F-Fluoromisonidazole (FMISO), and cellular partial pressure of oxygen (pO2). Understanding this relationship is critical for the accurate interpretation of FMISO-PET imaging data in preclinical and clinical research, particularly in the context of oncology and drug development for hypoxia-targeted therapies.

Core Principle: Hypoxia-Dependent Trapping of FMISO

Fluoromisonidazole is a 2-nitroimidazole derivative that passively diffuses into cells. Its retention within a cell is critically dependent on the intracellular oxygen concentration. In well-oxygenated (normoxic) cells, the nitro group of FMISO undergoes a single-electron reduction, but this reduced intermediate is readily re-oxidized by molecular oxygen, allowing the parent molecule to diffuse back out of the cell.[1][2]

Conversely, under hypoxic conditions (low pO2), the reduced FMISO intermediate undergoes further reduction to form reactive species. These reactive metabolites then covalently bind to intracellular macromolecules, effectively trapping the radiotracer within the hypoxic cell.[1][3][4][5] This selective trapping mechanism is the basis for using 18F-labeled FMISO in Positron Emission Tomography (PET) to non-invasively identify and quantify hypoxic regions in tissues, particularly in tumors.[6][7][8][9][10] The accumulation of FMISO is, therefore, inversely proportional to the pO2 level.[6][11]

Quantitative Relationship between FMISO Uptake and pO2

Numerous studies have sought to quantify the precise relationship between FMISO retention and pO2 levels. While the exact values can vary depending on the cell type, experimental model, and quantification metric, a consistent inverse correlation is observed. Generally, significant FMISO uptake and retention begin to occur at pO2 levels below 10 mmHg, with a more pronounced increase at pO2 values less than 3 mm Hg.[1][12][13]

In Vitro Studies

In controlled cell culture experiments, the relationship between FMISO uptake and the oxygen concentration in the surrounding environment can be precisely measured.

| Cell Line | Oxygen Condition | FMISO Uptake Metric | Fold Increase (Hypoxic vs. Normoxic) | Reference |

| Multiple Tumor Cell Lines | Anoxic vs. Normoxic | Uptake Ratio | 12 to 27 | [14] |

| V-79, EMT-6(UW), RIF-1, CaOs-1 | Anoxic vs. 720-2300 ppm O2 | [18F]FMISO Binding | 50% reduction from anoxic binding | [14] |

| FaDu | Hypoxia vs. Normoxia | %dose/mg protein | ~20-fold (4.36 vs. 0.22) | [15] |

| Chinese hamster V79-171b spheroids | Anoxic vs. Aerobic | [3H]FMISO Uptake | Significant uptake in anoxia, virtually no uptake in aerobic conditions | [16] |

In Vivo and Preclinical Studies

Animal models allow for the correlation of FMISO-PET imaging data with direct measurements of tissue pO2, often using invasive electrode probes.

| Animal Model | FMISO Quantification Metric | pO2 Measurement Method | Key Finding | Reference |

| EMT6 murine breast cancer | TBR, k3, Ki | Eppendorf pO2 electrode | Inverse exponential relationship between mean pO2 and FMISO metrics.[3] | [3][17] |

| Dunning R3327-AT rat prostate tumor | k3 (trapping rate constant) | Image-guided PO2 probe | k3 provided better discrimination of low pO2 than tumor-to-plasma ratio.[18] | [18] |

| SCCVII squamous cell carcinoma | SUV, TMR | pO2 EPRI | Negative correlation between pO2 and FMISO voxel values.[19] | [19] |

| C3H mammary carcinoma | PET tumor-to-reference ratio | Eppendorf pO2 electrode | High FMISO uptake correlated with low median pO2. | [20] |

| Rat model with C6 glioma | FMISO uptake | 15O-labeled gas PET | Increased oxygen extraction fraction in severely hypoxic regions with high FMISO uptake.[1][21] | [1][21] |

Clinical Studies

In human studies, FMISO uptake is often quantified using metrics like the Tumor-to-Blood Ratio (T/B) or Standardized Uptake Value (SUV). A T/B ratio of 1.2 to 1.4 is commonly used as a threshold to delineate hypoxic tissue volumes.[8][12][22][23]

| Cancer Type | FMISO Quantification Metric | Key Finding | Reference |

| Head and Neck Cancer | Tumor/Bloodmax (T/Bmax) | Mean T/Bmax of 1.6 in a cohort of 73 patients, with significant hypoxia in 79% of patients.[6] | [6] |

| Oral Squamous Cell Carcinoma | SUVmax | Significantly higher SUVmax in HIF-1α–positive cases (median 2.1) compared to negative cases (median 1.6).[13] | [13] |

| Glioma | FMISO uptake | FMISO uptake observed in glioblastomas but not in less-malignant gliomas, correlating with the presence of necrosis and severe hypoxia.[21] | [21] |

Experimental Protocols

In Vitro FMISO Uptake Assay

This protocol outlines a typical experiment to measure FMISO uptake in cell culture under controlled oxygen conditions.

-

Cell Culture: Plate cells of interest (e.g., FaDu) in multi-well plates and culture until they reach the desired confluency.

-

Hypoxic/Normoxic Incubation: Place the plates in hypoxic chambers gassed with a low-oxygen mixture (e.g., 95% N2, 5% CO2) or in a standard normoxic incubator (e.g., 95% air, 5% CO2) for a predetermined period.

-

[18F]FMISO Incubation: Add a known activity of [18F]FMISO to the culture medium in each well and incubate for a specified time (e.g., 4 hours) under the respective oxygen conditions.

-

Cell Lysis and Radioactivity Measurement: Following incubation, wash the cells to remove unbound [18F]FMISO, lyse the cells, and measure the radioactivity in the cell lysate using a gamma counter.

-

Protein Quantification: Determine the protein concentration of the cell lysate to normalize the radioactivity measurement.

-

Data Analysis: Express FMISO uptake as a percentage of the administered dose per milligram of protein (%ID/mg protein) and compare the uptake between hypoxic and normoxic conditions.[15]

In Vivo FMISO-PET Imaging and pO2 Measurement in Animal Models

This protocol describes a typical workflow for correlating FMISO-PET imaging with direct pO2 measurements in a tumor-bearing mouse model.

-

Animal Model: Subcutaneously implant tumor cells (e.g., EMT6) into immunocompromised mice and allow tumors to grow to a specified size.[17]

-

[18F]FMISO Administration: Intravenously inject a known dose of [18F]FMISO into the tumor-bearing mouse.[22][24][25]

-

Dynamic PET Scanning: Perform a dynamic PET scan over a period of up to 120 minutes to capture the kinetics of [18F]FMISO uptake and distribution.[3][17] A transmission scan for attenuation correction is also acquired.[3]

-

Image Reconstruction and Analysis: Reconstruct the dynamic PET data and perform kinetic modeling to generate parametric maps of FMISO uptake (e.g., k3, Ki) or calculate standardized uptake values (SUV) or tumor-to-blood ratios (TBR) from static images acquired at a late time point (e.g., 90-120 minutes post-injection).[3][6]

-

Invasive pO2 Measurement: Following PET imaging, anesthetize the animal and use an image-guided system to insert a pO2 electrode (e.g., Eppendorf) into the tumor to obtain multiple pO2 readings at various locations.[3][17][18]

-

Data Correlation: Spatially co-register the pO2 measurement locations with the PET images and correlate the pO2 values with the corresponding FMISO uptake metrics on a voxel-by-voxel or regional basis.[3]

Visualizing the Relationship and Processes

Cellular Signaling and Trapping Pathway of FMISO

Caption: Cellular pathway of FMISO uptake and trapping under hypoxic versus normoxic conditions.

Experimental Workflow: Correlating FMISO-PET with pO2 Measurements

Caption: Workflow for in vivo correlation of FMISO-PET data with direct pO2 measurements.

Logical Relationship: FMISO Uptake vs. pO2 Level

Caption: The inverse relationship between tissue pO2 levels and FMISO retention.

Conclusion

The uptake and retention of this compound are fundamentally and inversely linked to intracellular oxygen levels. This relationship forms the basis of its use as a PET imaging agent to non-invasively identify and quantify tumor hypoxia. While various factors can influence the precise quantitative relationship, the core principle of hypoxia-dependent trapping remains consistent across a wide range of preclinical and clinical studies. A thorough understanding of the underlying mechanisms, experimental methodologies for validation, and the quantitative data derived from these studies is essential for leveraging FMISO-PET as a powerful tool in cancer research and the development of novel therapeutics targeting the hypoxic tumor microenvironment.

References

- 1. The Roles of Hypoxia Imaging Using 18F-Fluoromisonidazole Positron Emission Tomography in Glioma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FMISO - Wikipedia [en.wikipedia.org]

- 3. Quantification of Tumor Hypoxic Fractions Using Positron Emission Tomography with [18F]this compound ([18F]FMISO) Kinetic Analysis and Invasive Oxygen Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Correlation of Tumor Hypoxia Metrics Derived from 18F-Fluoromisonidazole Positron Emission Tomography and Pimonidazole Fluorescence Images of Optically Cleared Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tumor Hypoxia Imaging with [F-18] this compound Positron Emission Tomography in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hypoxia Imaging with [F-18] FMISO-PET in Head and Neck Cancer: Potential for Guiding Intensity Modulated Radiation Therapy in Overcoming Hypoxia-Induced Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Imaging of hypoxia in human tumors with [F-18]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. F18 this compound for Imaging Tumor Hypoxia: Imaging the Microenvironment for Personalized Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 18F-Fluoromisonidazole in tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 18F-FMISO PET Imaging Identifies Hypoxia and Immunosuppressive Tumor Microenvironments and Guides Targeted Evofosfamide Therapy in Tumors Refractory to PD-1 and CTLA-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jnm.snmjournals.org [jnm.snmjournals.org]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. [18F]this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Increased [18F]FMISO accumulation under hypoxia by multidrug-resistant protein 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of the radiobiologically hypoxic fraction in multicellular spheroids from data on the uptake of [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Image-Guided PO2 Probe Measurements Correlated with Parametric Images Derived from 18F-Fluoromisonidazole Small-Animal PET Data in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The optimal 18F-Fluoromisonidazole PET threshold to define tumor hypoxia in preclinical squamous cell carcinomas using pO2 electron paramagnetic resonance imaging as reference truth - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effect of intratumoral heterogeneity in oxygenation status on FMISO PET, autoradiography, and electrode Po2 measurements in murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Roles of Hypoxia Imaging Using 18F-Fluoromisonidazole Positron Emission Tomography in Glioma Treatment | MDPI [mdpi.com]

- 22. THE INFLUENCE OF CHANGES IN TUMOR HYPOXIA ON DOSE-PAINTING TREATMENT PLANS BASED ON 18F-FMISO POSITRON EMISSION TOMOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Multiparametric Imaging of Tumor Hypoxia and Perfusion with 18F-Fluoromisonidazole Dynamic PET in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Modeling acute and chronic hypoxia using serial images of 18F-FMISO PET - PMC [pmc.ncbi.nlm.nih.gov]

- 25. aacrjournals.org [aacrjournals.org]

The Early Development of Fluoromisonidazole (FMISO) for PET Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational development of ¹⁸F-Fluoromisonidazole ([¹⁸F]FMISO), a key radiotracer for Positron Emission Tomography (PET) imaging of hypoxia. This document provides a comprehensive overview of its synthesis, preclinical and clinical evaluation, and the molecular mechanisms governing its function. Detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways are presented to support researchers and professionals in the field of oncology and drug development.

Introduction: The Hypoxia Challenge in Oncology

Tissue hypoxia, a condition of low oxygen concentration, is a hallmark of solid tumors. It arises from the chaotic and inefficient vasculature that fails to meet the oxygen demands of rapidly proliferating cancer cells. Hypoxia is a critical factor in tumor progression, metastasis, and resistance to conventional therapies such as radiation and chemotherapy.[1][2] Non-invasive imaging of tumor hypoxia is therefore crucial for patient stratification, treatment planning, and monitoring therapeutic response.[1][2]

[¹⁸F]Fluoromisonidazole emerged in the 1980s as a promising PET tracer for quantitatively assessing tumor hypoxia.[3] As a 2-nitroimidazole compound, its mechanism of action is predicated on its bioreductive activation under hypoxic conditions, leading to its trapping within oxygen-deficient cells.[4] This guide delves into the pivotal early studies that established [¹⁸F]FMISO as the most widely used radiotracer for hypoxia imaging.[2][3]

Mechanism of Action and Biological Pathways

The selective retention of [¹⁸F]FMISO in hypoxic tissues is a direct consequence of the cellular redox state. The process is intrinsically linked to the Hypoxia-Inducible Factor (HIF-1) signaling pathway, a master regulator of the cellular response to low oxygen.

Bioreductive Trapping of [¹⁸F]FMISO

Once administered, [¹⁸F]FMISO, being relatively lipophilic, passively diffuses into both normoxic and hypoxic cells.[3] Inside the cell, the nitro group of the imidazole ring undergoes a one-electron reduction catalyzed by intracellular reductases, such as xanthine oxidase, to form a radical anion.[1]

-

In Normoxic Cells: Molecular oxygen, a potent oxidizing agent, rapidly re-oxidizes the radical anion back to the parent compound. This allows the [¹⁸F]FMISO to diffuse back out of the cell.

-

In Hypoxic Cells: In the absence of sufficient oxygen, the radical anion undergoes further reduction to form reactive nitroso and hydroxylamine intermediates. These highly reactive species covalently bind to intracellular macromolecules, primarily proteins, effectively trapping the radiotracer within the hypoxic cell.[5] This accumulation is proportional to the degree of hypoxia.

Caption: Bioreductive trapping mechanism of [¹⁸F]FMISO in hypoxic versus normoxic cells.

The HIF-1α Signaling Pathway in Hypoxia

The cellular response to hypoxia is primarily mediated by the transcription factor HIF-1. HIF-1 is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β).

-

Under Normoxic Conditions: HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), which requires oxygen as a co-substrate. This hydroxylation allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.

-

Under Hypoxic Conditions: The activity of PHDs is inhibited due to the lack of oxygen. As a result, HIF-1α is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This activates the transcription of genes involved in angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and cell survival, enabling the cell to adapt to the low-oxygen environment.

Caption: Regulation of the HIF-1α signaling pathway under normoxic and hypoxic conditions.

Radiosynthesis of [¹⁸F]this compound

The successful clinical application of [¹⁸F]FMISO relies on efficient and reliable radiosynthesis methods. Early development focused on nucleophilic substitution reactions. A significant advancement was the introduction of the precursor 1-(2′-nitro-1′-imidazolyl)-2-O-tetrahydropyranyl-3-O-toluenesulfonyl-propanediol (NITTP), which allowed for a more efficient one-pot synthesis.[6]

Synthesis Workflow

The general workflow for the automated synthesis of [¹⁸F]FMISO involves several key steps:

-

[¹⁸F]Fluoride Production and Trapping: No-carrier-added [¹⁸F]fluoride is produced in a cyclotron and trapped on an anion exchange cartridge.

-

Elution and Drying: The trapped [¹⁸F]fluoride is eluted into a reaction vessel using a solution containing a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate. The solvent is then removed by azeotropic distillation.

-

Nucleophilic Substitution: The precursor (e.g., NITTP) dissolved in an anhydrous solvent (e.g., acetonitrile) is added to the dried [¹⁸F]fluoride, and the reaction is heated to induce nucleophilic substitution of the leaving group (e.g., tosylate) with [¹⁸F]fluoride.

-

Hydrolysis: The protecting group (e.g., tetrahydropyranyl) is removed by acid hydrolysis.

-

Purification: The final product is purified, typically using solid-phase extraction (SPE) cartridges or high-performance liquid chromatography (HPLC).

-

Formulation: The purified [¹⁸F]FMISO is formulated in a sterile, injectable solution.

Caption: General workflow for the automated radiosynthesis of [¹⁸F]FMISO.

Quantitative Data on [¹⁸F]FMISO Synthesis

The efficiency of [¹⁸F]FMISO synthesis has improved significantly since its early development. The following table summarizes typical quantitative data from various synthesis methods.

| Parameter | Manual Synthesis (Epoxypropyl Tosylate) | Manual Synthesis (NITTP) | Automated Synthesis (NITTP) |

| Radiochemical Yield | 13% | 21-40% | 39-55% |

| Synthesis Time | ~180 min | ~86 min | 21-50 min |

| Radiochemical Purity | >95% | ≥97% | >98-99% |

| Specific Activity | Not consistently reported | ~34 TBq/mmol | >370-500 GBq/µmol |

| Data compiled from multiple sources.[1][6] |

Preclinical Evaluation

The preclinical evaluation of [¹⁸F]FMISO was critical in establishing its potential as a hypoxia imaging agent. These studies involved in vitro experiments with cell cultures and in vivo studies in animal models.

In Vitro Cell Uptake Studies

In vitro studies were designed to demonstrate the hypoxia-selective uptake and retention of [¹⁸F]FMISO.

Experimental Protocol: In Vitro [¹⁸F]FMISO Uptake Assay

-

Cell Culture: Cancer cell lines (e.g., V-79, EMT-6, RIF-1) are cultured in appropriate media.

-

Hypoxia Induction: For the hypoxic group, cells are placed in a hypoxic chamber with a controlled gas mixture (e.g., 95% N₂, 5% CO₂, <10 ppm O₂). The normoxic group is maintained under standard incubation conditions (95% air, 5% CO₂).

-

Radiotracer Incubation: [¹⁸F]FMISO is added to the culture medium of both hypoxic and normoxic cells.

-

Incubation Period: Cells are incubated with the radiotracer for various time points (e.g., 1, 2, 4 hours).

-